TUPS

Übersicht

Beschreibung

Es ist besonders bekannt für seine Fähigkeit, die Genexpression von Epoxidhydrolase- und Cytochrom-P450-Enzymen zu hemmen, was es zu einem wertvollen Werkzeug in der kardiovaskulären Krankheitsforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TUPS beinhaltet typischerweise die Reaktion von 1,3,4-Thiadiazol-Derivaten mit 4-(Trifluormethyl)phenylisocyanat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter einer inerten Atmosphäre durchgeführt, um zu verhindern, dass Feuchtigkeit und Sauerstoff die Reaktion stören. Die Reaktionsbedingungen umfassen oft moderate Temperaturen (ca. 25–50 °C) und die Verwendung einer Base wie Triethylamin, um die Bildung der Harnstoffbindung zu erleichtern.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von this compound kontinuierliche Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsbedingungen und minimiert das Risiko von Verunreinigungen. Auch Lösungsmittelrückgewinnungs- und -recycling-Systeme werden eingesetzt, um Abfall zu reduzieren und die Nachhaltigkeit des Produktionsprozesses zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TUPS typically involves the reaction of 1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and the use of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities. Solvent recovery and recycling systems are also employed to reduce waste and improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TUPS durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Die Verbindung kann zu Thiolen oder Aminen reduziert werden.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Thiadiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und Amine.

Substitution: Verschiedene substituierte Thiadiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Introduction to TUPS

Target-Unrelated Peptides are sequences that do not bind to the intended target during biopanning processes. Their identification and characterization are crucial for improving the specificity and efficacy of therapeutic agents. The development of tools such as SAROTUP has facilitated the identification of these peptides, allowing researchers to filter out undesired sequences effectively.

Applications in Drug Development

This compound play a vital role in drug discovery and development. They are used to:

- Identify False Positives : In phage display techniques, this compound can be mistaken for true binding peptides. Tools like SAROTUP help researchers identify and exclude these false positives from their datasets, ensuring higher accuracy in drug candidate selection .

- Enhance Drug Efficacy : By understanding the interactions between this compound and biological targets, researchers can design more effective drugs that minimize off-target effects. For instance, computational methods have been employed to analyze this compound interactions, leading to improved drug design strategies .

Case Study: SAROTUP Implementation

A study utilized SAROTUP to analyze phage display libraries, identifying 74 selection-related this compound and 781 propagation-related this compound. This comprehensive database allows researchers to refine their selection processes significantly .

Diagnostic Applications

This compound are also instrumental in developing diagnostic tools:

- Biomarker Discovery : this compound can serve as potential biomarkers for various diseases. Their unique properties make them suitable candidates for developing novel diagnostic assays .

- Vaccine Development : The identification of specific this compound can aid in designing vaccines that elicit robust immune responses without cross-reactivity with non-target proteins .

Case Study: Cancer Diagnostics

Recent advancements have demonstrated that nanoparticles encapsulated with specific peptides can distinguish between cancerous and non-cancerous cells with high sensitivity and specificity. This approach leverages the unique binding properties of this compound to improve diagnostic accuracy .

Biotechnological Innovations

In biotechnology, this compound contribute to:

- Synthetic Biology : They are utilized in designing synthetic pathways for producing bioactive compounds, enhancing the yield and efficiency of bioprocesses.

- Agricultural Applications : Research indicates that certain this compound can influence plant growth and development, making them valuable for developing agrochemicals aimed at improving crop resilience .

Case Study: Agrochemical Development

A study identified a chemical compound that stimulates plant thermomorphogenesis by interfering with specific enzymatic activities. This compound's mechanism could be further explored using insights gained from studying this compound interactions with plant growth regulators .

Data Tables

The following tables summarize key findings related to this compound applications:

Wirkmechanismus

TUPS exerts its effects primarily through the inhibition of epoxide hydrolase and cytochrome P450 enzymes. By binding to the active sites of these enzymes, this compound prevents the metabolism of various substrates, leading to altered physiological responses. This inhibition can affect pathways involved in inflammation, oxidative stress, and lipid metabolism, making this compound a valuable tool in studying these processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3,4-Thiadiazol-Derivate: Diese Verbindungen teilen sich die Thiadiazolringstruktur und zeigen ähnliche biologische Aktivitäten.

Trifluormethylphenylharnstoffe: Verbindungen mit dieser funktionellen Gruppe zeigen ebenfalls Enzyminhibitionseigenschaften.

Einzigartigkeit von TUPS

This compound ist einzigartig durch seine doppelte Hemmung sowohl von Epoxidhydrolase- als auch von Cytochrom-P450-Enzymen, was bei anderen ähnlichen Verbindungen nicht häufig beobachtet wird. Diese doppelte Aktivität macht es besonders wertvoll in der Forschung mit Schwerpunkt auf Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen.

Biologische Aktivität

-

Introduction

TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) is a selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions linked to arachidonic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies. -

Mechanism of Action

This compound primarily functions by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this conversion, this compound enhances the availability of EETs, which are known to have vasodilatory and anti-inflammatory effects. This inhibition has significant implications for cardiac health, particularly in conditions such as hypertrophy. -

Research Findings

A study conducted on male Sprague-Dawley rats demonstrated that this compound administration significantly mitigated isoprenaline-induced cardiac hypertrophy. The treatment resulted in decreased expression of hypertrophic markers such as ANP, BNP, and EPHX2, indicating a protective effect against cardiac remodeling . Table 1: Effects of this compound on Cardiac MarkersMarker Control (Isoprenaline) Isoprenaline + this compound ANP Increased Decreased BNP Increased Decreased EPHX2 Increased Decreased -

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental models:- Cardiac Hypertrophy Model : In a controlled study, rats treated with this compound showed significant reductions in cardiac mass and improved left ventricular function compared to controls receiving only isoprenaline .

- Cell Culture Studies : In vitro experiments using H9c2 cardiomyoblasts revealed that this compound treatment reduced cell death and apoptosis markers induced by isoprenaline. The protective role of this compound was attributed to its ability to maintain EET levels and modulate related signaling pathways .

-

Biological Activity Summary

The biological activity of this compound can be summarized as follows:- Inhibition of sEH : Leads to increased levels of EETs.

- Cardioprotection : Reduces hypertrophic responses in cardiac tissues.

- Anti-inflammatory Effects : Modulates inflammatory pathways through altered lipid mediator profiles.

-

The compound this compound demonstrates significant biological activity through its role as a soluble epoxide hydrolase inhibitor. Its ability to enhance EET levels provides promising avenues for therapeutic interventions in cardiovascular diseases characterized by hypertrophy and inflammation. Further research is warranted to explore its full potential and clinical applications. - References

Eigenschaften

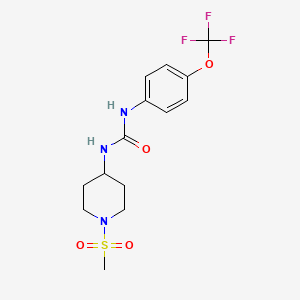

Molekularformel |

C14H18F3N3O4S |

|---|---|

Molekulargewicht |

381.37 g/mol |

IUPAC-Name |

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21) |

InChI-Schlüssel |

YORLNOBDSZJFQQ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Kanonische SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TUPS |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.